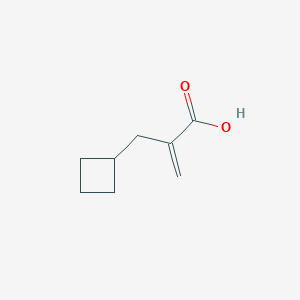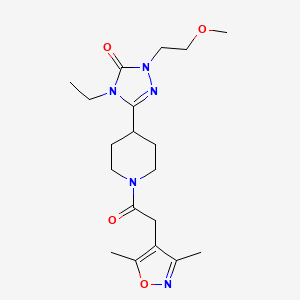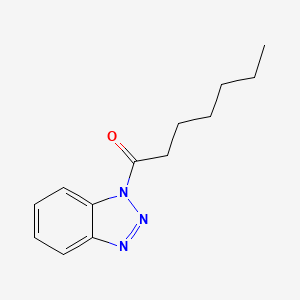
2-Dimethylphosphorylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of carbon atoms bonded directly to the nitrogen atom .
Synthesis Analysis
Amines can be synthesized through several methods. One common method is the alkylation of ammonia or an alkylamine with an alkyl halide . Another method involves the reduction of nitriles or amides .Molecular Structure Analysis
The molecular structure of amines can be analyzed using various spectroscopic techniques. For example, the hydrogens attached to an amine show up at 0.5-5.0 ppm in a 1H NMR spectrum . The location is dependent on the amount of hydrogen bonding and the sample’s concentration .Chemical Reactions Analysis
Amines can undergo several types of reactions. For example, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination, a process that converts amines into alkenes .Physical And Chemical Properties Analysis
Physical properties of amines include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .Wissenschaftliche Forschungsanwendungen
Chemical Protection and Deprotection
One novel application in scientific research is the use of amines in the protection of carboxylic acids. A particular study describes the synthesis and use of amines derived from carboxylic acids that are stable under basic conditions, serving as protected forms of the acids. These protected acids can then be converted back to carboxylic acids through specific treatments, showcasing the utility of amines in synthetic chemistry for protection and deprotection strategies E. Arai, H. Tokuyama, M. Linsell, T. Fukuyama, 1998.
Molecular Docking and Drug Design
Amines are also explored for their potential in drug design through molecular docking studies. Research on 5,5-dimethyl 3-amino-cyclohex-2-en-1-one highlights its application in synthesizing nitrogen-containing compounds and investigating its interaction with various receptors. This encompasses theoretical and experimental studies to understand its physical properties and interactions with proteins, contributing to the development of potential therapeutic agents Aysha Fatima, Juli Bhadoria, S. Srivastava, Indresh Verma, N. Siddiqui, S. Javed, 2021.
Switchable Hydrophilicity Solvents
The synthesis of new polyethoxylated tertiary amines for use as Switchable Hydrophilicity Solvents (SHS) represents another research application. These solvents are significant for the extraction and recovery of lipids from algal cultures without the need for traditional harvesting and de-watering steps, demonstrating the versatility of amines in green chemistry and industrial applications C. Samorì, L. Pezzolesi, D. Barreiro, P. Galletti, A. Pasteris, E. Tagliavini, 2014.
Catalysis and Synthesis
Amines play a crucial role in catalysis, particularly in the amidation of alcohols. Research demonstrates their application in converting alcohols to amines with high selectivity and yield, highlighting their importance in synthetic organic chemistry. This process is facilitated by various catalysts, allowing for the efficient production of primary, secondary, and tertiary amines from corresponding alcohols E. Kaniewska, A. Kowalczyk, R. Modzelewski, W. Szelejewski, 1988.
Wirkmechanismus
The mechanism of action of amines or their derivatives in biological systems often involves binding to a receptor, which triggers a series of biochemical reactions . This is particularly relevant in the context of drugs, where the interaction between the drug (which could be an amine) and its target is crucial for its therapeutic effect .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-dimethylphosphorylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOP/c1-11(2,10)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHDANQIYRDHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylphosphorylcyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(tert-butyl)-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938207.png)

![ethyl 2-[2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2938212.png)
![1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2938213.png)


![2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2938218.png)
![3-{[(4-Bromophenyl)methyl]sulfanyl}-6-[(2,4-dichlorophenyl)methyl]pyridazine](/img/structure/B2938219.png)

![2-(Chloromethyl)-3-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2938226.png)
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2938227.png)


